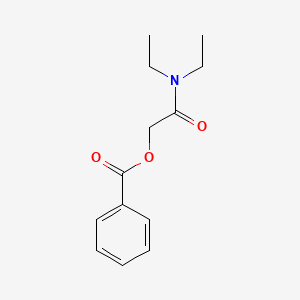
Benzoic acid diethylcarbamoylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid diethylcarbamoylmethyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, cosmetics, and food. This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and diethylcarbamoylmethyl alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid diethylcarbamoylmethyl ester typically involves the esterification of benzoic acid with diethylcarbamoylmethyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the reaction. The general reaction can be represented as follows:
Benzoic acid+Diethylcarbamoylmethyl alcoholAcid catalystBenzoic acid diethylcarbamoylmethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common, and the reaction is typically carried out under reflux conditions to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid diethylcarbamoylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzoic acid and diethylcarbamoylmethyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aminolysis: Ammonia or primary/secondary amines.
Major Products Formed
Hydrolysis: Benzoic acid and diethylcarbamoylmethyl alcohol.
Reduction: Corresponding alcohol.
Aminolysis: Amides.
Aplicaciones Científicas De Investigación
Benzoic acid diethylcarbamoylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a prodrug to improve the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mecanismo De Acción
The mechanism of action of benzoic acid diethylcarbamoylmethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by disrupting their cell membranes. The ester can also act as a prodrug, where it is metabolized in the body to release the active drug, which then exerts its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
Benzoic acid diethylcarbamoylmethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other benzoic acid esters. For example, it may have different solubility, boiling point, and reactivity profiles, making it suitable for specific applications where other esters may not be as effective.
Propiedades
Número CAS |
64649-63-4 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
[2-(diethylamino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C13H17NO3/c1-3-14(4-2)12(15)10-17-13(16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
MTAAHMQCSJMGHI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)COC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



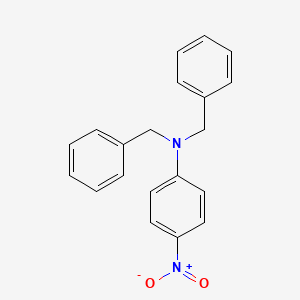
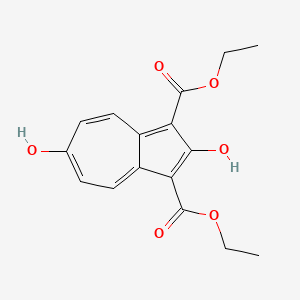
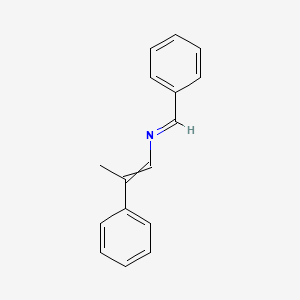

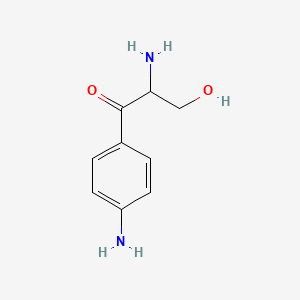
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)


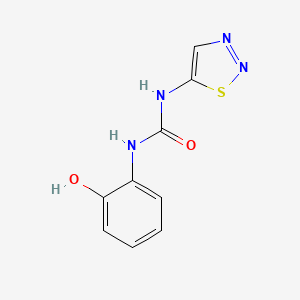
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)



